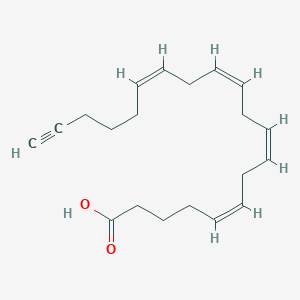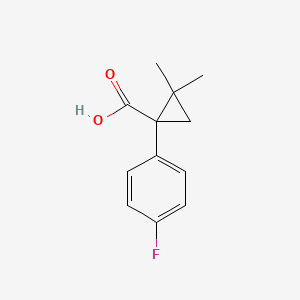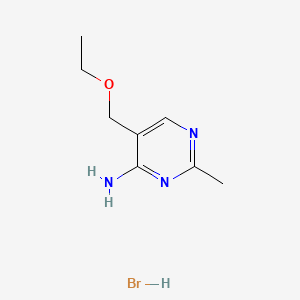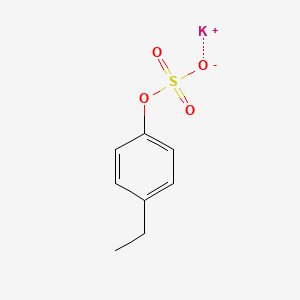
Arachidonic acid-alkyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide arachidonique alkyne est une forme modifiée de l’acide arachidonique, un acide gras polyinsaturé oméga-6. Ce composé présente un groupe alkyne en position oméga-terminale, ce qui le rend particulièrement utile dans les applications de chimie cliquable. Le groupe alkyne terminal permet de marquer l’acide arachidonique avec des étiquettes fluorescentes ou biotinylées, facilitant ainsi l’analyse de son métabolisme et de son activité biologique .
Applications De Recherche Scientifique
L’acide arachidonique alkyne a de nombreuses applications en recherche scientifique :
Chimie : Utilisé en chimie cliquable pour marquer et suivre les molécules.
Biologie : Facilite l’étude du métabolisme lipidique et des voies de signalisation.
Médecine : Aide à l’investigation des processus inflammatoires et au développement de médicaments anti-inflammatoires.
Industrie : Utilisé dans la production d’étalons lipidiques de haute pureté et dans le développement pharmaceutique
Mécanisme D'action
L’acide arachidonique alkyne exerce ses effets par son incorporation dans les membranes cellulaires et son métabolisme subséquent. Une fois à l’intérieur des cellules, il est activé par les acyl-CoA synthétases pour produire de l’acide arachidonique-CoA, qui est ensuite incorporé dans les phospholipides par les acyltransférases lysophospholipid acyl-CoA. Cette incorporation permet au composé de participer à diverses voies de signalisation, notamment celles impliquant les enzymes cyclooxygénases et lipooxygénases .
Composés similaires :
- Acide linoléique alkyne
- Acide eicosapentaénoïque alkyne
- Acide docosahexaénoïque alkyne
Comparaison : L’acide arachidonique alkyne est unique en raison de son groupe alkyne oméga-terminal spécifique, qui permet un marquage et un suivi précis dans les systèmes biologiques. Comparé à d’autres composés similaires, il a un taux d’oxydation inférieur et peut être utilisé pour étudier le métabolisme des acides gras polyinsaturés plus efficacement .
Analyse Biochimique
Biochemical Properties
Arachidonic Acid Alkyne plays a significant role in biochemical reactions, particularly in the metabolism of polyunsaturated fatty acids. It interacts with several enzymes, including cyclooxygenases, lipoxygenases, and cytochrome P450 enzymes. These interactions lead to the formation of various eicosanoids, which are bioactive lipids involved in inflammation, blood clotting, and vasodilation . The alkyne group in Arachidonic Acid Alkyne allows it to be tagged with fluorescent or biotinylated labels, facilitating the study of its metabolic pathways and interactions with other biomolecules .
Cellular Effects
Arachidonic Acid Alkyne influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the production of eicosanoids, which play crucial roles in inflammatory responses and other cellular functions . In particular, Arachidonic Acid Alkyne can modulate the activity of enzymes such as cyclooxygenases and lipoxygenases, leading to changes in the levels of prostaglandins, leukotrienes, and other eicosanoids . These changes can impact cell signaling pathways and gene expression, ultimately influencing cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of Arachidonic Acid Alkyne involves its incorporation into cellular membranes and subsequent metabolism by enzymes such as cyclooxygenases, lipoxygenases, and cytochrome P450 enzymes . The alkyne group allows for the tagging of Arachidonic Acid Alkyne with various labels, enabling the study of its interactions with other biomolecules. These interactions can lead to the activation or inhibition of specific enzymes, resulting in changes in gene expression and cellular function . Additionally, Arachidonic Acid Alkyne can be used to study the binding interactions of arachidonic acid and its metabolites with various receptors and proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Arachidonic Acid Alkyne can change over time due to its stability and degradation. Studies have shown that Arachidonic Acid Alkyne is relatively stable under certain conditions, but its effects on cellular function can vary depending on the duration of exposure and the specific experimental conditions . Long-term studies have demonstrated that Arachidonic Acid Alkyne can influence cellular processes such as mitochondrial function, oxidative stress, and cell death . These effects can be observed in both in vitro and in vivo studies, providing valuable insights into the temporal dynamics of Arachidonic Acid Alkyne’s actions .
Dosage Effects in Animal Models
The effects of Arachidonic Acid Alkyne in animal models can vary with different dosages. Studies have shown that low doses of Arachidonic Acid Alkyne can have protective effects on cellular function, while higher doses may lead to toxic or adverse effects . For example, in diabetic myocardial ischemia models, Arachidonic Acid Alkyne has been shown to enhance mitochondrial function and reduce oxidative stress at lower doses, while higher doses may exacerbate cellular damage . These findings highlight the importance of optimizing dosage levels to achieve the desired therapeutic effects while minimizing potential toxicity .
Metabolic Pathways
Arachidonic Acid Alkyne is involved in several metabolic pathways, including those mediated by cyclooxygenases, lipoxygenases, and cytochrome P450 enzymes . These pathways lead to the production of various eicosanoids, such as prostaglandins, leukotrienes, and epoxyeicosatrienoic acids, which play critical roles in inflammation, cardiovascular function, and other physiological processes . The alkyne group in Arachidonic Acid Alkyne allows for the tagging and tracking of these metabolites, providing valuable insights into the metabolic flux and interactions of arachidonic acid and its derivatives .
Transport and Distribution
Within cells and tissues, Arachidonic Acid Alkyne is transported and distributed through interactions with specific transporters and binding proteins . The alkyne group facilitates the tagging of Arachidonic Acid Alkyne, enabling the study of its localization and accumulation in various cellular compartments . These studies have shown that Arachidonic Acid Alkyne can be incorporated into cellular membranes and distributed to different organelles, influencing its activity and function .
Subcellular Localization
The subcellular localization of Arachidonic Acid Alkyne is influenced by its interactions with specific targeting signals and post-translational modifications . Studies have shown that Arachidonic Acid Alkyne can be localized to various cellular compartments, including the plasma membrane, endoplasmic reticulum, and mitochondria . These localizations can affect its activity and function, as well as its interactions with other biomolecules . The ability to tag Arachidonic Acid Alkyne with fluorescent or biotinylated labels allows for the detailed study of its subcellular distribution and the mechanisms underlying its localization .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles : Ce processus implique généralement l’utilisation de bases fortes telles que l’amidure de sodium dans l’ammoniac (NaNH₂/NH₃) pour faciliter la formation du groupe alkyne .
Méthodes de production industrielle : La production industrielle de l’acide arachidonique alkyne implique la synthèse à grande échelle du composé en utilisant des méthodes similaires à celles utilisées en laboratoire, mais optimisées pour des rendements et une pureté plus élevés. Le processus comprend l’utilisation d’étalons lipidiques de haute pureté et de conditions réactionnelles contrôlées afin de garantir la cohérence et la qualité .
Analyse Des Réactions Chimiques
Types de réactions : L’acide arachidonique alkyne subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former divers eicosanoïdes, qui sont des molécules biologiquement actives.
Réduction : Les réactions de réduction peuvent convertir le groupe alkyne en d’autres groupes fonctionnels.
Substitution : Le groupe alkyne peut participer à des réactions de substitution, en particulier dans les applications de chimie cliquable.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et l’ozone (O₃).
Réduction : Des agents réducteurs tels que l’hydrogène gazeux (H₂) en présence de palladium sur charbon (Pd/C) peuvent être utilisés.
Substitution : Des catalyseurs contenant du cuivre (Cu) sont souvent utilisés dans les réactions de chimie cliquable.
Principaux produits :
Oxydation : Eicosanoïdes tels que les prostaglandines et les leucotriènes.
Réduction : Diverses formes réduites du groupe alkyne.
Substitution : Dérivés marqués de l’acide arachidonique.
Comparaison Avec Des Composés Similaires
- Linoleic Acid Alkyne
- Eicosapentaenoic Acid Alkyne
- Docosahexaenoic Acid Alkyne
Comparison: Arachidonic Acid Alkyne is unique due to its specific omega-terminal alkyne group, which allows for precise tagging and tracking in biological systems. Compared to other similar compounds, it has a lower rate of oxidation and can be used to study the metabolism of polyunsaturated fatty acids more effectively .
Propriétés
IUPAC Name |
(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraen-19-ynoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h1,6-7,9-10,12-13,15-16H,3-5,8,11,14,17-19H2,(H,21,22)/b7-6-,10-9-,13-12-,16-15- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSYXKMUESYRSH-DOFZRALJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC=CCC=CCC=CCC=CCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinolin-10(5H)-one](/img/structure/B565746.png)


![6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine](/img/structure/B565754.png)








